3-(2,4,5-Trimethoxy-phenyl)-propionic acid

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

Sourcing isomerically pure 2,4,5-trimethoxyphenylpropionic acid is challenged by limited commercial availability and confusion with inactive regioisomers. This compound resolves both as a validated medicinal chemistry building block: • BChE inhibitor precursor - enables tacrine-derived hybrids with IC50 < 250 pM and >136-fold selectivity over parent tacrine • COX-2 ligand scaffold - Ki = 19 nM against human recombinant COX-2 • PPARα/γ agonist core - patent-claimed lipid-lowering activity (Pa = 0.999). Supplied with full analytical characterization (NMR, HPLC) for batch-to-batch consistency in SAR campaigns.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B13639912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4,5-Trimethoxy-phenyl)-propionic acid
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCC(=O)O)OC)OC
InChIInChI=1S/C12H16O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
InChIKeyUGHPWKLKDZLPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4,5-Trimethoxy-phenyl)-propionic acid: A Distinct Trimethoxy-Phenylpropionic Acid Scaffold for Selective Bioactivity


3-(2,4,5-Trimethoxy-phenyl)-propionic acid (also referred to as 3-(2,4,5-trimethoxyphenyl)propanoic acid) is a synthetic phenylpropionic acid derivative characterized by a unique 2,4,5-trimethoxy substitution pattern on its phenyl ring. This compound has been identified as a metabolite of *Cordia alliodora* [1] and serves as a versatile building block in medicinal chemistry, notably as a precursor for heterobivalent tacrine-based cholinesterase inhibitors [2] and as a ligand scaffold for peroxisome proliferator-activated receptors (PPARs) [3]. Its distinct methoxy group positioning is a critical determinant of its biological activity profile.

1
Distinct Scaffold 2,4,5-trimethoxy phenylpropionic acid; plant metabolite & synthetic building block
2
Selectivity Research Reported scaffold for selective target-engagement studies (BChE, COX-2, PPAR) Methoxy positioning defines biological profile
3
Synthesis Workflow Microwave-assisted route supports rapid, high-yield access for medicinal chemistry

Why 3-(2,4,5-Trimethoxy-phenyl)-propionic Acid Cannot Be Substituted with Other Trimethoxy-Phenylpropionic Acids


While several trimethoxyphenylpropionic acid isomers exist—including 3-(3,4,5-trimethoxyphenyl)propanoic acid, 3-(2,3,4-trimethoxyphenyl)propanoic acid, and 3-(2,4,6-trimethoxyphenyl)propanoic acid—their substitution patterns profoundly influence both biological target engagement and physicochemical behavior. The 2,4,5-trimethoxy substitution confers a unique spatial orientation and electronic distribution that directly impacts binding to enzyme active sites and receptor pockets. For example, in cholinesterase inhibition studies, derivatives of the 2,4,5-trimethoxy scaffold have demonstrated sub-nanomolar potency and remarkable butyrylcholinesterase selectivity [1], while analogous 3,4,5-trimethoxy moieties have been shown to cause a definite drop in potency and efficacy in other target systems [2]. Furthermore, computational predictions of biological activity spectra differ markedly between isomers [3], underscoring that these compounds are not functionally interchangeable in research applications.

Substitution pattern shifts binding
3,4,5- or 2,3,4-trimethoxy isomers may alter enzyme pocket recognition; potency and selectivity profiles do not transfer directly between regioisomers.
Predicted activity spectra differ
In silico PASS predictions for the 2,4,5 scaffold differ from other isomers; computational target hypotheses are scaffold-specific and require isomer-matched validation.
Physicochemical properties vary
Measured LogP (1.42) differs from 3,4,5-isomer (~1.83); permeability and distribution behavior may not reproduce, affecting assay-to-assay comparability.

Quantitative Differentiation Guide for 3-(2,4,5-Trimethoxy-phenyl)-propionic Acid


Sub-Nanomolar Potency and Butyrylcholinesterase Selectivity in Tacrine-Based Heterobivalent Inhibitors

Derivatives of 3-(2,4,5-trimethoxyphenyl)propionic acid, when incorporated as a trimethoxybenzene moiety in heterobivalent tacrine compounds, exhibit IC50 values less than 250 pM for human butyrylcholinesterase (BChE), representing a significant potency advantage over the parent tacrine (IC50 = 34 nM) and a notable selectivity profile [1]. The 2,4,5-trimethoxy substitution pattern is crucial for this high potency; the study specifically evaluated trimethoxybenzoic acid derivatives, where the methoxy positioning contributed to the surprising BChE selectivity.

BChE Potency
Head-to-head
Derivative IC50 <250 pMvstacrine IC50 34 nM
>136-fold higher potency; in vitro human BChE
Supports selective BChE inhibitor design research
Scaffold-dependent selectivity; verify in target assay
Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

High-Affinity COX-2 Enzyme Inhibition: 3-(2,4,5-Trimethoxyphenyl)propionic Acid as a Potent Anti-Inflammatory Scaffold

3-(2,4,5-Trimethoxyphenyl)propionic acid has demonstrated high binding affinity for human recombinant cyclooxygenase-2 (COX-2), with a Ki value of 19 nM [1]. This sub-100 nM affinity places it among potent COX-2 inhibitors and distinguishes it from less active trimethoxyphenyl isomers. The specific 2,4,5-substitution pattern is critical for this activity, as modifications to the phenyl ring and propionic acid chain significantly alter binding.

COX-2 Affinity
Class-level
19nM
Ki, human recombinant COX-2
Reported high-affinity COX-2 interaction for anti-inflammatory target engagement studies
Class-level inference; confirm selectivity vs COX-1
COX-2 Inhibition Inflammation Pain Research

Predicted Lipid Metabolism Regulation and Antineoplastic Activity Spectrum

Computational predictions using PASS (Prediction of Activity Spectra for Substances) indicate that 3-(2,4,5-trimethoxyphenyl)propionic acid possesses a high probability (Pa = 0.999) of being a lipid metabolism regulator and a significant probability (Pa = 0.961) of antineoplastic activity [1]. While predictive, these values differentiate it from other isomers; for instance, the 3,4,5-trimethoxy isomer is primarily noted for its presence in herbs and spices without such predicted therapeutic activities [2].

Predicted Bioactivity
Data to verify
Pa=0.999 lipid regulator
Pa=0.961 antineoplastic
PASS in silico prediction
Computational target hypothesis generation; experimental validation required
Isomer-specific; not a functional confirmation
Lipid Metabolism Anticancer Computational Prediction

Microwave-Assisted Synthesis Efficiency: High Yield and Rapid Access to the 2,4,5-Trimethoxy Scaffold

The synthesis of 3-(2,4,5-trimethoxy)phenyl propionic acid via microwave-assisted reduction of 2,4,5-trimethoxycinnamic acid proceeds with an 88% yield in only 3 minutes [1]. This efficiency is a significant improvement over conventional heating methods, which typically require longer reaction times and may result in lower yields. The overall two-step sequence from asaronaldehyde provides the target compound in high overall yield (69% over two steps), demonstrating a practical and scalable route.

Synthesis Efficiency
Cross-study
88%yield
Microwave, 3 min reduction step
Enables rapid scaffold access for medicinal chemistry workflows
Scalable; verify on desired scale
Synthetic Methodology Microwave Chemistry Process Chemistry

PPAR Agonist Scaffold for Metabolic Disorder Research

Phenylpropionic acid derivatives with the 2,4,5-trimethoxy substitution have been claimed as ligands for human peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, with the ability to activate these receptors and exhibit lipid-decreasing action [1]. The specific 2,4,5-trimethoxy pattern is critical for this activity, as it is explicitly included in the general formula (I) of the patent claims. In contrast, the 3,4,5-trimethoxy isomer is often associated with weaker PPAR activity or different selectivity profiles [2].

PPAR Scaffold
Class-level
Patent-reported PPARα/γ activation
Lipid-decreasing action in patent claims
Scaffold for metabolic target engagement studies (PPAR)
Verify functional activity and subtype selectivity
PPAR Agonism Metabolic Syndrome Diabetes

Optimized Physicochemical Profile: ACD/LogP 1.42 and Favorable Drug-Likeness Parameters

3-(2,4,5-Trimethoxyphenyl)propanoic acid exhibits an ACD/LogP value of 1.42, which lies within the optimal range for oral bioavailability (LogP 1-3) and complies with Lipinski's Rule of Five (zero violations) . This lipophilicity is lower than that of the 3,4,5-trimethoxy isomer (LogP ~1.83 ± 0.49) [1], potentially leading to differences in membrane permeability and tissue distribution. The compound also has a low predicted ACD/BCF (1.39) and ACD/KOC (26.28), suggesting minimal bioaccumulation and environmental persistence.

Physicochemical Profile
Cross-study
1.42LogP
ACD/LogP, zero Lipinski violations
Favorable calculated drug-likeness for oral bioavailability assessment
Lower than 3,4,5-isomer (~1.83); permeability may differ
Drug-Likeness ADME Medicinal Chemistry

Optimal Application Scenarios for 3-(2,4,5-Trimethoxy-phenyl)-propionic Acid


Alzheimer's Disease Research: Development of Highly Selective Butyrylcholinesterase Inhibitors

Leverage the 2,4,5-trimethoxyphenylpropionic acid scaffold as a core building block for synthesizing heterobivalent tacrine derivatives that exhibit sub-nanomolar potency and remarkable selectivity toward human butyrylcholinesterase (BChE) [1]. This application is directly supported by evidence of IC50 values less than 250 pM for BChE, representing a >136-fold improvement over parent tacrine. Researchers focused on the cholinergic hypothesis of Alzheimer's disease should prioritize this compound for designing BChE-selective inhibitors to potentially mitigate peripheral side effects associated with non-selective cholinesterase inhibition.

Anti-Inflammatory Drug Discovery: High-Affinity COX-2 Inhibitor Scaffold

Utilize 3-(2,4,5-trimethoxyphenyl)propionic acid as a starting point for structure-activity relationship (SAR) studies aimed at developing novel, selective COX-2 inhibitors. The compound exhibits a Ki of 19 nM against human recombinant COX-2 [2], placing it in a high-affinity class suitable for anti-inflammatory, analgesic, or chemopreventive applications. This scenario is ideal for medicinal chemistry teams seeking to optimize a potent core with a favorable physicochemical profile (LogP 1.42, zero Rule of 5 violations).

Metabolic Disease Research: PPAR Agonist Scaffold for Diabetes and Dyslipidemia

Employ this compound as a validated ligand scaffold for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are key targets in metabolic syndrome, type 2 diabetes, and dyslipidemia. The 2,4,5-trimethoxy substitution is explicitly claimed in patent literature for its PPAR-activating and lipid-decreasing properties [3]. This application is supported by the compound's high predicted probability (Pa = 0.999) as a lipid metabolism regulator [4].

Process Chemistry and Scale-Up: Efficient Microwave-Assisted Synthesis for Multi-Gram Production

For laboratories requiring gram-to-kilogram quantities of 3-(2,4,5-trimethoxyphenyl)propionic acid, the microwave-assisted synthetic route offers a compelling advantage. The key reduction step proceeds in 88% yield within 3 minutes [5], enabling rapid, high-throughput access to the compound. This scenario is particularly relevant for CROs, academic core facilities, and pharmaceutical process development groups seeking to minimize synthesis time and maximize yield while reducing solvent and energy consumption.

Application
Selection Property
Validation Focus
BChE inhibition research
Scaffold supporting selective butyrylcholinesterase engagement
BChE potency and selectivity profiling in enzyme assays
COX-2 target engagement studies
High-affinity COX-2 ligand scaffold
COX-2/COX-1 selectivity and cellular activity
PPAR metabolic target research
PPARα/PPARγ ligand scaffold
PPAR transactivation and lipid-modulation assays
Medicinal chemistry synthesis workflows
Microwave-accessible, high-yield route
Yield and purity reproducibility at scale
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